REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9]>C=CC1C=CN=CC=1.Cl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:7]([O:11][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1)(=[O:10])[CH:8]=[CH2:9] |f:2.3|
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
C=CC1=CC=NC=C1.Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed until an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 99° C
|
Type
|
CUSTOM
|
Details
|
An ice bath was used
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
STIRRING
|
Details
|
The mixture was stirred with anhydrous sodium carbonate and calcium hydride for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After removal of excess 3,4-dihydro-2H-pyran
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator, distillation over calcium hydride, anhydrous sodium carbonate, and phenothiazine
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |